Allyl bromodifluoroacetate

Description

BenchChem offers high-quality Allyl bromodifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl bromodifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

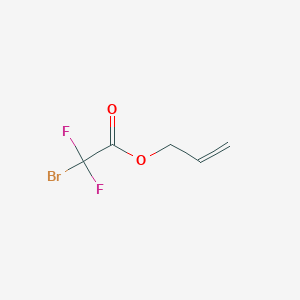

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYZVEQMOASHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438215 | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-76-1 | |

| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl Bromodifluoroacetate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties. Allyl bromodifluoroacetate has emerged as a powerful and versatile building block for the introduction of the difluoromethyl group (CF₂), a key structural motif in numerous pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of allyl bromodifluoroacetate, covering its synthesis, detailed physicochemical and spectroscopic properties, core reactivity, and diverse applications. We delve into the mechanistic underpinnings of its utility, particularly in Reformatsky-type reactions, and provide validated experimental protocols for its synthesis and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this fluorinated reagent.

Introduction: The Significance of Fluorinated Building Blocks

Organofluorine chemistry has become an indispensable tool in the life sciences and material sciences. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. The difluoromethylene (-CF₂-) group is of particular interest as it can serve as a bioisostere for an ether oxygen or a carbonyl group, while also modulating the acidity of adjacent protons. Allyl bromodifluoroacetate is a key reagent that provides a convenient entry point for introducing the valuable -CF₂CO₂- synthon into a wide range of molecular scaffolds. Its dual functionality—the reactive carbon-bromine bond and the versatile allyl ester—makes it a highly valuable tool for complex molecule synthesis.

Synthesis of Allyl Bromodifluoroacetate

The most common and direct method for synthesizing allyl bromodifluoroacetate is through the esterification of bromodifluoroacetic acid with allyl alcohol. While other methods exist, this route is often preferred for its simplicity and use of readily available starting materials.

Principle of Synthesis: Fischer Esterification

The reaction proceeds via a classic acid-catalyzed Fischer esterification. However, due to the nature of the reactants, the reaction can often be driven to completion by physically removing the water formed during the reaction, for instance, by azeotropic distillation.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by allyl alcohol.

Detailed Experimental Protocol: Synthesis via Esterification

-

Materials:

-

Bromodifluoroacetic acid

-

Allyl alcohol (anhydrous)[2]

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus or equivalent setup for water removal

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add bromodifluoroacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and toluene (approx. 2 mL per mmol of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the cessation of water collection and optionally by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

-

Once complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure allyl bromodifluoroacetate as a colorless liquid.

-

-

Causality and Optimization:

-

Excess Allyl Alcohol: Using an excess of allyl alcohol helps to drive the equilibrium towards the product side, increasing the yield.

-

Azeotropic Water Removal: The continuous removal of water is crucial for achieving high conversion, as esterification is a reversible reaction.

-

Catalyst: While the reaction can proceed without a catalyst, a strong acid like H₂SO₄ significantly accelerates the rate of reaction.[3]

-

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for the effective use of any chemical reagent. The properties of allyl bromodifluoroacetate are summarized below. Note that some properties are reported for the closely related ethyl ester, which serves as a reliable proxy.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrF₂O₂ | - |

| Molecular Weight | 214.99 g/mol | - |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | ~112 °C / 700 mmHg (for ethyl ester) | [5] |

| Density | ~1.583 g/mL at 25 °C (for ethyl ester) | [5] |

| Refractive Index (n20/D) | ~1.387 (for ethyl ester) | [5] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of the molecule. The following are expected chemical shifts (δ) in ppm.

-

¹H NMR (Proton NMR):

-

Allyl -CH₂-: ~4.7-4.8 ppm (doublet). This region corresponds to the two protons on the carbon adjacent to the ester oxygen.[6]

-

Allyl =CH₂: ~5.3-5.5 ppm (multiplet). These are the two terminal vinyl protons.[6][7]

-

Allyl -CH=: ~5.9-6.1 ppm (multiplet). This is the internal vinyl proton.[6][7]

-

Reference spectra for the closely related ethyl bromodifluoroacetate show the ethyl protons at ~1.4 ppm (triplet) and ~4.4 ppm (quartet).[8]

-

-

¹⁹F NMR (Fluorine NMR):

-

A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be highly dependent on the solvent and reference standard but is the definitive signal for confirming the presence of the -CF₂- group.

-

-

¹³C NMR (Carbon NMR):

-

Ester C=O: ~160-165 ppm (triplet, due to coupling with fluorine).

-

Br-CF₂-C=O: ~110-115 ppm (triplet, due to C-F coupling).

-

Allyl carbons: Signals expected in the typical olefinic (~118-132 ppm) and aliphatic (~67 ppm for the -O-CH₂-) regions.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of allyl bromodifluoroacetate stems primarily from its ability to act as a precursor to a zinc enolate in Reformatsky-type reactions.[4][9] This reactivity allows for the construction of carbon-carbon bonds and the introduction of the difluoroacetate moiety.

The Reformatsky Reaction

The classical Reformatsky reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, often called a Reformatsky enolate.[10] This enolate is a soft nucleophile that readily adds to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.[11][12]

-

Mechanism:

-

Oxidative Addition: Zinc metal undergoes oxidative addition into the C-Br bond of allyl bromodifluoroacetate, forming a bromozinc enolate.[10]

-

Coordination: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate.

-

Nucleophilic Addition: A six-membered, chair-like transition state is formed, leading to a nucleophilic attack from the enolate carbon onto the electrophilic carbonyl carbon.[9]

-

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy-α,α-difluoroester.[10]

-

Radical Reactions

Beyond ionic pathways, the C-Br bond in bromodifluoroacetates can be homolytically cleaved to generate the •CF₂CO₂R radical. This can be achieved using various radical initiation methods, including photoredox catalysis in the presence of an appropriate photocatalyst and a halogen atom transfer agent.[13][14] This radical species can then engage in a variety of transformations, such as addition to alkenes and arenes, enabling diverse difluoroalkylation strategies.[15]

Applications in Organic Synthesis

Allyl bromodifluoroacetate is a cornerstone reagent for accessing a wide range of difluoromethylated compounds, which are highly sought after in medicinal chemistry.

Synthesis of Difluorinated Alcohols and Esters

The primary application is the synthesis of α,α-difluoro-β-hydroxy esters via the Reformatsky reaction as described above.[4] These products are versatile intermediates themselves. The resulting secondary alcohol can be oxidized to a ketone, and the allyl ester can be selectively cleaved under mild conditions (e.g., using Pd(0) catalysis) to reveal the carboxylic acid without affecting other functional groups.

Precursor to Difluorocarbene

Under certain basic conditions, ethyl bromodifluoroacetate can undergo hydrolysis and subsequent decarboxylation/debromination to generate difluorocarbene (:CF₂), a highly reactive intermediate.[16][17] This species can then be trapped by various nucleophiles, such as phenols and thiols, to form difluoromethyl ethers and thioethers, respectively.[18] This reactivity demonstrates the reagent's potential to serve multiple roles depending on the reaction conditions.[19]

Cross-Coupling Reactions

The related ethyl bromodifluoroacetate has been shown to participate in copper-mediated cross-coupling reactions with aryl and alkenyl iodides, as well as boronic acids.[20][21] These methods provide a direct route to aryldifluoroacetates and allyldifluoroacetates, which are important building blocks for pharmaceuticals and agrochemicals.[13]

Safety and Handling

Allyl bromodifluoroacetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is expected to be corrosive and a lachrymator. Contact with skin and eyes should be avoided. The related ethyl ester is classified as a flammable liquid that causes severe skin burns and eye damage.[5][22]

-

Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[21]

Conclusion

Allyl bromodifluoroacetate is a highly effective and versatile reagent for the introduction of the difluoroacetate functional group into organic molecules. Its robust synthesis and well-defined reactivity, particularly in the Reformatsky reaction, make it an invaluable tool for synthetic chemists. The ability to generate difluorinated building blocks that are crucial for the development of new pharmaceuticals and advanced materials ensures that allyl bromodifluoroacetate will continue to be a reagent of significant interest to the scientific community. The ongoing development of new catalytic methods, including radical and cross-coupling pathways, will only expand its synthetic utility in the years to come.

References

-

Reaction of allylic alcohols with ethyl bromodifluoroacetate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Gómez-Palomino, A., et al. (2019). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. Molecules, 24(18), 3350. doi:10.3390/molecules24183350. Available from: [Link]

-

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Yang, Z.-Y., & Burton, D. J. (1991). A Facile Method for the Preparation of Allylsulphonyldifluoro-acetates and -acetamides. Journal of the Chemical Society, Perkin Transactions 1, (8), 2058-2059. doi:10.1039/P19910002058. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dondoni, A., & Marra, A. (2015). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 11, 2374-2384. doi:10.3762/bjoc.11.258. Available from: [Link]

-

Polley, A., Bairy, G., & Jana, R. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O‐Difluoromethylation, N‐Ethylation and S‐(ethoxycarbonyl)difluoromethylation. Advanced Synthesis & Catalysis, 360(21), 4165-4176. doi:10.1002/adsc.201800844. Available from: [Link]

-

Reformatsky reaction. (2023, December 1). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Reformatsky Reaction: Mechanism, Variations & Applications. (2023, November 30). PSIBERG. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Strieth-Kalthoff, F., et al. (2019). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Organic Letters, 21(10), 3845-3850. doi:10.1021/acs.orglett.9b01323. Available from: [Link]

-

Wang, C., et al. (2018). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications, 54(44), 5585-5588. doi:10.1039/C8CC02741A. Available from: [Link]

-

Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Ethyl bromodifluoroacetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Groll, H. P. A., & Hearne, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S. Patent and Trademark Office.

-

Ethyl bromodifluoroacetate. (2023, March 21). Wikipedia. Retrieved January 14, 2026, from [Link]

- Ballard, S. A., & Groll, H. P. A. (1951). U.S. Patent No. 2,557,639. Washington, DC: U.S. Patent and Trademark Office.

-

Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

Sources

- 1. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]

- 4. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 5. Ethylbromdifluoracetat 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Ethyl bromodifluoroacetate(667-27-6) 1H NMR [m.chemicalbook.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psiberg.com [psiberg.com]

- 13. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S ‐(ethoxycarbonyl)difluoromethylation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 22. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl Bromodifluoroacetate: Synthesis, Reactivity, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Target Molecule

In the landscape of fluorinated building blocks for pharmaceutical and agrochemical research, specific reagents are indispensable for the introduction of fluorinated moieties. The topic of this guide, Allyl Bromodifluoroacetate , represents a niche yet highly potent reagent. It is critical to establish at the outset that this compound is not cataloged with a dedicated CAS number in major chemical databases as of the latest revisions. It is generally not an off-the-shelf commercial product.

This guide, therefore, serves a dual purpose: first, to formally define Allyl Bromodifluoroacetate by its logical chemical structure, and second, to provide a comprehensive, field-proven framework for its synthesis, safe handling, and strategic application in modern organic synthesis. The insights herein are derived from established principles of organofluorine chemistry and extensive data on its close, commercially available analogue, Ethyl Bromodifluoroacetate (CAS: 667-27-6).

Inferred Chemical Identity:

-

IUPAC Name: prop-2-en-1-yl 2-bromo-2,2-difluoroacetate

-

Molecular Formula: C₅H₅BrF₂O₂

-

Molecular Weight: 214.99 g/mol

The core value of this molecule lies in its dual functionality: the bromodifluoroacetate group , a versatile precursor for generating difluoro-functionalized intermediates, and the allyl ester group , which offers orthogonal reactivity for subsequent chemical transformations.

Part 1: Molecular Structure and Physicochemical Properties

The structure of Allyl Bromodifluoroacetate combines the electrophilic carbon of the bromodifluoromethyl group with the versatile allyl ester.

Caption: Chemical structure of Allyl Bromodifluoroacetate.

Physicochemical Data Summary

The following table summarizes the known properties of the key precursors and predicted properties for the target molecule, Allyl Bromodifluoroacetate. Predictions are based on structure-property relationships and comparison with known analogues.

| Property | Ethyl Bromodifluoroacetate | Allyl Bromoacetate | Allyl Bromodifluoroacetate (Predicted) |

| CAS Number | 667-27-6[1] | 40630-84-0[2] | N/A |

| Molecular Formula | C₄H₅BrF₂O₂[1] | C₅H₇BrO₂[2] | C₅H₅BrF₂O₂ |

| Molecular Weight | 202.98 g/mol [3] | 179.01 g/mol [2] | 214.99 g/mol |

| Appearance | Colorless to slightly yellow liquid[3][4] | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid |

| Boiling Point | 112 °C @ 700 mmHg[3] | 175.2 °C @ 760 mmHg[2] | ~155-165 °C @ 760 mmHg |

| Density | 1.583 g/mL @ 25 °C[3] | 1.457 g/cm³ @ 20 °C[2] | ~1.6 g/mL @ 25 °C |

| Solubility | Soluble in most organic solvents[3] | Soluble in alcohols, acetone, chloroform[2] | Soluble in common organic solvents |

Part 2: Synthesis Protocol

As Allyl Bromodifluoroacetate is not commercially available, a reliable synthetic route is paramount. The most direct and cost-effective method for a research setting is the transesterification of the readily available Ethyl Bromodifluoroacetate with allyl alcohol. This approach avoids handling highly corrosive bromodifluoroacetic acid directly.

Workflow: Transesterification Synthesis

Caption: Proposed workflow for the synthesis of Allyl Bromodifluoroacetate.

Detailed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Causality Behind Choices:

-

Excess Allyl Alcohol: Le Châtelier's principle dictates that using the alcohol reagent in large excess drives the transesterification equilibrium towards the desired allyl ester product.[5]

-

Acid Catalyst: An acid catalyst (like p-toluenesulfonic acid or sulfuric acid) protonates the carbonyl oxygen of the ethyl ester, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by allyl alcohol.[5]

-

Removal of Ethanol: The reaction is reversible. Removing the ethanol byproduct as it forms, typically by distillation, is crucial for driving the reaction to completion.

-

Reduced Pressure Distillation: Organofluorine compounds and allyl esters can be thermally sensitive. Purification via distillation under reduced pressure lowers the boiling point, preventing potential decomposition.

Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, and a fractional distillation head connected to a condenser and receiving flask. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Charging Reagents:

-

To the flask, add Ethyl Bromodifluoroacetate (1.0 eq).

-

Add a large excess of allyl alcohol (5-10 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

-

-

Reaction Execution:

-

Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) will begin to distill off.

-

Monitor the reaction progress by observing the temperature at the distillation head; it should remain near the boiling point of ethanol. A rise in temperature indicates the depletion of ethanol.

-

Further monitoring can be done using ¹⁹F NMR of small aliquots to track the disappearance of the starting ethyl ester signal and the appearance of the new allyl ester signal.

-

-

Workup and Neutralization:

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess allyl alcohol.

-

-

Purification:

-

Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction corresponding to the predicted boiling point of Allyl Bromodifluoroacetate.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

-

Part 3: Reactivity and Synthetic Applications

The synthetic utility of Allyl Bromodifluoroacetate is primarily dictated by the C-Br bond, which is activated by the adjacent difluoromethyl and ester groups. This makes it an excellent precursor for both radical and nucleophilic/organometallic difluoroalkylation reactions. The applications described are based on well-established reactions of its ethyl analogue.[3][6]

Reformatsky-Type Reactions

The Reformatsky reaction is a cornerstone of C-C bond formation. In the presence of a metal reductant like zinc, Allyl Bromodifluoroacetate forms a zinc enolate, which can react with electrophiles such as aldehydes, ketones, and imines to produce β-hydroxy or β-amino α,α-difluoroesters.[7][8][9]

Mechanism Overview:

Caption: Simplified workflow for a Reformatsky-type reaction.

This reaction is crucial in medicinal chemistry for synthesizing fluorinated analogues of biologically active molecules, where the difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group.[10]

Radical Addition Reactions

Under radical-initiating conditions (e.g., copper catalysis, photoredox catalysis), the weak C-Br bond undergoes homolytic cleavage to generate the (allyloxycarbonyl)difluoromethyl radical (•CF₂CO₂Allyl).[11] This radical species readily participates in addition reactions with unsaturated systems like alkenes and alkynes.[12][13]

Key Features:

-

Copper-Catalyzed Additions: Copper powder or copper(I) salts can mediate the addition of the •CF₂CO₂Allyl radical to terminal alkenes, providing a direct route to more complex difluoroalkylated structures.[11]

-

Photoredox Catalysis: Visible-light photoredox catalysis offers an exceptionally mild and versatile method for generating the difluoromethyl radical, enabling a broad range of difunctionalization reactions on alkenes and alkynes.[12][13]

These methods are powerful for late-stage functionalization, allowing for the introduction of the difluoroacetate moiety into complex molecules under gentle conditions.

Part 4: Safety, Handling, and Storage

A rigorous understanding of the potential hazards is essential. The safety profile of Allyl Bromodifluoroacetate can be inferred from its constituent parts: the organofluorine moiety and the allyl ester group.

Hazard Assessment Summary:

| Hazard Category | Associated Moiety | Description & Precaution |

| Corrosive/Irritant | Bromodifluoroacetate | Analogue Ethyl Bromodifluoroacetate is classified as causing severe skin burns and eye damage.[1] The compound is likely a lachrymator. Handle only in a chemical fume hood with appropriate PPE. |

| Flammability | Allyl Group / Ester | Likely a flammable liquid, similar to other low-molecular-weight esters and allyl compounds.[14][15] Keep away from ignition sources. |

| Toxicity | Allyl Group / Organofluorine | Allyl esters can be toxic and are often metabolized to allyl alcohol, which has its own toxicity profile.[16][17] Organofluorine compounds can have complex toxicological profiles and may be persistent.[18][19][20] Avoid inhalation, ingestion, and skin contact. |

| Reactivity | Both | The compound is moisture-sensitive and can hydrolyze. The allyl group can undergo polymerization.[16] Store under an inert atmosphere, away from moisture, light, and heat. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.

-

Skin and Body Protection: Flame-retardant lab coat.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, dark, and well-ventilated area designated for flammable and corrosive materials.

References

-

Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

-

Title: Copper-Catalyzed Radical Addition of Alkynols to Synthesize Difluoroheterocyclic Compounds Source: ACS Publications URL: [Link]

-

Title: Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines Source: ACS Publications URL: [Link]

-

Title: Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines Source: ResearchGate URL: [Link]

-

Title: Allyl esters of acetic acid ethers: Human health tier II assessment Source: Australian Department of Health and Aged Care URL: [Link]

-

Title: Allyl bromoacetate - Chemical & Physical Properties Source: Cheméo URL: [Link]

-

Title: Aliphatic allyl esters: Human health tier II assessment Source: Australian Department of Health and Aged Care URL: [Link]

-

Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: ACS Publications URL: [Link]

-

Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: PFAS Central URL: [Link]

-

Title: Ethyl Bromodifluoroacetate: Properties, Applications, and Manufacturing in China Source: LinkedIn URL: [Link]

-

Title: From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Recent developments in the asymmetric Reformatsky-type reaction Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 Source: PubChem - NIH URL: [Link]

-

Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Visible-Light-Mediated Radical Aryldifluoroacetylation of Alkynes with Ethyl Bromodifluoroacetate for the Synthesis of 3-Difluoroacetylated Coumarins Source: ACS Publications URL: [Link]

-

Title: Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids Source: ACS Publications URL: [Link]

-

Title: Common Name: ALLYL ETHYL ETHER Source: NJ.gov URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

- Title: Process for the production of allyl esters Source: Google Patents URL

-

Title: Ester synthesis by transesterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Difluoroalkylation of alkenes by employing ethyl bromodifluoroacetate Source: ResearchGate URL: [Link]

-

Title: Ethyl Bromodifluoroacetate Source: Changzhou Jiayuan Chemical Co., Ltd. URL: [Link]

-

Title: Nomination Background: Allyl bromide (CASRN: 106-95-6) Source: National Toxicology Program URL: [Link]

-

Title: Allyl bromide | C3H5Br | CID 7841 Source: PubChem - NIH URL: [Link]

-

Title: Reaction of allylic alcohols with ethyl bromodifluoroacetate. Source: ResearchGate URL: [Link]

-

Title: Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation Source: ResearchGate URL: [Link]

-

Title: alkyl and alkylene bromides Source: Organic Syntheses URL: [Link]

-

Title: allyl alcohol Source: Organic Syntheses URL: [Link]

- Title: Preparation of allyl esters Source: Google Patents URL

-

Title: Synthesis and Reactions of Esters Source: YouTube URL: [Link]

- Title: Method for preparing bromodifluoroacetic compounds Source: Google Patents URL

-

Title: Transesterification Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Allyl bromoacetate | 40630-84-0 [smolecule.com]

- 3. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 4. CAS 667-27-6: Ethyl bromodifluoroacetate | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. innospk.com [innospk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Allyl Bromodifluoroacetate: A Predictive Analysis

Introduction

Allyl bromodifluoroacetate is a fluorinated organic compound of interest in synthetic chemistry, particularly for the introduction of the difluoroacetate moiety into molecular scaffolds. As with any novel or specialized chemical entity, a thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for allyl bromodifluoroacetate. In the absence of comprehensive published experimental spectra for this specific molecule, this guide synthesizes data from its constituent fragments—the allyl group and the bromodifluoroacetyl group—to construct a reliable expected spectroscopic profile. This approach not only offers a robust reference for researchers working with this compound but also illustrates the principles of spectroscopic interpretation based on molecular structure.

Molecular Structure and Expected Spectroscopic Features

The structure of allyl bromodifluoroacetate combines the functionalities of an allyl ester and a bromodifluoroacetic acid derivative. This combination dictates the expected spectroscopic signatures. The allyl group will present characteristic signals in ¹H and ¹³C NMR spectroscopy, while the bromodifluoroacetyl moiety will be distinguished by its unique signals in ¹⁹F NMR and its influence on the adjacent ester linkage in both NMR and IR spectroscopy. Mass spectrometry is expected to show characteristic fragmentation patterns related to the loss of the allyl group and bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For allyl bromodifluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol for NMR Data Acquisition (Predicted)

To obtain high-quality NMR spectra of allyl bromodifluoroacetate, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a fluorine-free external standard, such as CFCl₃ (0 ppm), for referencing, or an internal standard if compatible with the sample.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of allyl bromodifluoroacetate is expected to show three distinct sets of signals corresponding to the protons of the allyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1' | 5.9 - 6.1 | ddt | J ≈ 17.2, 10.4, 5.6 | -CH= |

| H-2'a | 5.3 - 5.5 | dq | J ≈ 17.2, 1.5 | =CH₂ (trans) |

| H-2'b | 5.2 - 5.4 | dq | J ≈ 10.4, 1.5 | =CH₂ (cis) |

| H-3' | 4.7 - 4.9 | dt | J ≈ 5.6, 1.5 | -OCH₂- |

Causality behind Predictions: The chemical shifts and coupling constants are predicted based on known data for allyl esters.[1][2] The downfield shift of the -OCH₂- protons (H-3') compared to allyl bromide is due to the deshielding effect of the adjacent ester oxygen. The complex multiplicity of the vinyl proton (H-1') arises from its coupling to the cis, trans, and methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 160 - 165 | C=O |

| C-2 | 110 - 115 (t, J ≈ 280-300 Hz) | CBrF₂ |

| C-1' | 130 - 135 | -CH= |

| C-2' | 118 - 122 | =CH₂ |

| C-3' | 65 - 70 | -OCH₂- |

Causality behind Predictions: The chemical shifts are based on data for allyl esters and compounds containing the bromodifluoroacetyl group.[1][3] A key feature will be the large carbon-fluorine coupling constant for C-2, which will appear as a triplet due to coupling with two equivalent fluorine atoms. The carbonyl carbon (C-1) will be in the typical ester region.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | -60 to -70 | s |

Causality behind Predictions: The chemical shift is predicted based on data for similar bromodifluoroacetyl compounds.[4] The absence of any adjacent fluorine or proton atoms within three bonds should result in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of allyl bromodifluoroacetate will be dominated by the stretching vibrations of the carbonyl group and the C-F bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two NaCl or KBr plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean plates is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Intensity |

| ~1780 | C=O stretch (ester) | Strong |

| ~1645 | C=C stretch (alkene) | Medium |

| 1100-1300 | C-F stretch | Strong |

| 1000-1200 | C-O stretch (ester) | Strong |

| ~920, ~990 | =C-H bend (alkene) | Medium |

Causality behind Predictions: The strong absorption around 1780 cm⁻¹ is characteristic of an ester carbonyl group. The presence of electron-withdrawing fluorine atoms on the α-carbon typically shifts the C=O stretching frequency to a higher wavenumber compared to a non-fluorinated ester. The strong C-F stretching bands are expected in the "fingerprint" region. The C=C and =C-H bending vibrations are characteristic of the allyl group.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for volatile organic compounds and would be suitable for allyl bromodifluoroacetate.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, can be used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or GC-MS), ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The mass spectrum of allyl bromodifluoroacetate (C₅H₅BrF₂O₂) is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight is approximately 213.99 g/mol .

| Predicted m/z | Proposed Fragment |

| 214/216 | [M]⁺ (Molecular ion) |

| 173/175 | [M - C₃H₅]⁺ |

| 135 | [M - Br]⁺ |

| 41 | [C₃H₅]⁺ |

Causality behind Predictions: The molecular ion peak will show a characteristic M/M+2 isotopic pattern with roughly equal intensity due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would include the loss of the allyl radical ([C₃H₅]•) to give a bromodifluoroacetyl cation, and the loss of a bromine radical ([Br]•). The allyl cation at m/z 41 is a very common and often abundant fragment for allyl-containing compounds.[6]

Visualization of Predicted Spectroscopic Data

Predicted ¹H NMR Signal Assignment

Caption: Predicted ¹H NMR assignments for allyl bromodifluoroacetate.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for allyl bromodifluoroacetate in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for allyl bromodifluoroacetate. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded profile for the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS characteristics of this compound. This information serves as a valuable resource for researchers in the synthesis and application of fluorinated compounds, enabling them to confidently identify and characterize allyl bromodifluoroacetate in their work. The provided experimental protocols offer a starting point for the acquisition of high-quality experimental data, which will ultimately serve to validate and refine the predictions made herein.

References

-

Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ethyl bromodifluoroacetate - NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ethyl bromodifluoroacetate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC. (2021). Retrieved January 14, 2026, from [Link]

-

Synthesis, spectroscopic characterization and biological properties of new natural aldehydes thiosemicarbazones - PubMed. (2000). Retrieved January 14, 2026, from [Link]

-

Ethyl bromodifluoroacetate - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 2. Allyl bromide(106-95-6) IR Spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Allyl Bromodifluoroacetate

Abstract

Allyl bromodifluoroacetate (ABDA) is a halogenated ester of significant interest in modern synthetic chemistry. Its utility as a building block, particularly for the introduction of the difluoromethyl group (-CF2-) into organic molecules, positions it as a valuable reagent in the development of novel pharmaceuticals and advanced agrochemicals. The presence of the difluoro moiety can profoundly alter the biological activity, metabolic stability, and lipophilicity of parent compounds. A thorough understanding of its fundamental physical and thermodynamic properties is therefore paramount for researchers in process development, reaction optimization, and computational chemistry. This guide provides a comprehensive overview of these properties, outlines robust experimental protocols for their determination, and offers insights into the underlying chemical principles that govern the compound's behavior. While direct experimental data for ABDA is limited, this guide synthesizes available information for closely related analogs, primarily Ethyl bromodifluoroacetate, to provide a well-rounded and scientifically grounded perspective.

Introduction and Chemical Significance

Allyl bromodifluoroacetate, with the chemical formula C₅H₅BrF₂O₂, belongs to the class of α,α-difluoro-α-bromo esters. These compounds are versatile reagents in organic synthesis, acting as precursors for the difluoroacetate functional group.[1][2] The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] ABDA serves as a key intermediate for creating these valuable difluorinated structures.[4]

The molecule's reactivity is centered around the carbon-bromine bond, which can be cleaved under various conditions to generate a difluoroacetyl radical or a related nucleophilic species. This reactivity enables its use in a range of synthetic transformations, including copper-catalyzed cross-coupling reactions and radical additions.[1][5] Given its role in complex synthesis, precise knowledge of its physical constants and thermodynamic stability is crucial for safe handling, reaction modeling, and scale-up operations.

Physical Properties

The physical properties of an organic compound are dictated by its molecular structure, including its mass, polarity, and the nature of its intermolecular forces. For esters like ABDA, these properties influence its state, solubility, and chromatographic behavior.[6] While specific, experimentally verified data for Allyl bromodifluoroacetate is not widely published, we can infer its likely properties from its structure and by referencing its close analog, Ethyl bromodifluoroacetate (CAS 667-27-6).[7][8] The primary structural difference—an allyl group (CH₂=CHCH₂-) versus an ethyl group (CH₃CH₂-)—will primarily influence properties related to molecular weight and volatility, such as boiling point.

| Property | Value (Ethyl Bromodifluoroacetate) | Expected Characteristics for Allyl Bromodifluoroacetate | Justification & Causality |

| Molecular Formula | C₄H₅BrF₂O₂[9] | C₅H₅BrF₂O₂ | The allyl group has one more carbon and two fewer hydrogens than the ethyl group, but maintains unsaturation. |

| Molecular Weight | 202.98 g/mol [3][9] | 214.99 g/mol | The addition of a CH₂ group and removal of two hydrogens compared to the ethyl analog results in a higher molecular weight. |

| Appearance | Clear, colorless to slightly yellow liquid[8][10] | Clear, colorless to slightly yellow liquid | The chromophores are identical; the physical state is expected to be liquid at STP due to similar intermolecular forces. |

| Boiling Point | ~112 °C at 700 mmHg (~0.933 bar)[7][8][11] | Slightly higher than the ethyl analog | Increased molecular weight leads to stronger van der Waals forces, requiring more energy for vaporization. The double bond in the allyl group may also slightly alter intermolecular packing and polarity. |

| Density | ~1.583 g/mL at 25 °C[8] | Similar to the ethyl analog | Density is a function of mass and volume. While the mass increases, the molecular volume also increases. The overall effect is expected to be minor. |

| Refractive Index (n²⁰/D) | ~1.387[8] | Similar to the ethyl analog | The refractive index is related to the polarizability of the molecule's electrons. The core functional groups are the same, so a similar value is anticipated. |

| Solubility | Soluble in most organic solvents[8] | Soluble in most organic solvents | As a polar aprotic molecule, it is expected to be miscible with common organic solvents like ethers, ketones, and halogenated hydrocarbons. Low molar mass esters can be somewhat soluble in water.[6] |

Thermodynamic Properties: A Frontier of Study

The thermodynamic properties of organofluorine compounds are of fundamental interest due to the unique nature of the carbon-fluorine bond. Quantifying these properties, especially the standard enthalpy of formation (ΔHᵟf), provides a measure of the molecule's intrinsic stability and is essential for calculating the heat of reaction (ΔHᵟrxn) for any process in which it is involved.

Enthalpy of Formation (ΔHᵟf)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[12][13] Direct measurement is often impossible. Instead, it is typically determined indirectly from the enthalpy of combustion (ΔHᵟc) using Hess's Law.[14][15]

For Allyl bromodifluoroacetate (C₅H₅BrF₂O₂), the combustion reaction is: C₅H₅BrF₂O₂(l) + 5 O₂(g) → 5 CO₂(g) + 2 H₂O(l) + HBr(g) + 2 HF(g)

Hess's Law states that the overall enthalpy change of a reaction is independent of the path taken.[14][16] Therefore, the enthalpy of reaction can be calculated from the enthalpies of formation of the products and reactants:

ΔHᵟc = [5ΔHᵟf(CO₂) + 2ΔHᵟf(H₂O) + ΔHᵟf(HBr) + 2ΔHᵟf(HF)] - [ΔHᵟf(ABDA) + 5ΔHᵟf(O₂)]

By experimentally measuring the ΔHᵟc (using bomb calorimetry) and looking up the known ΔHᵟf values for CO₂, H₂O, HBr, HF, and O₂ (which is zero by definition), the unknown ΔHᵟf for ABDA can be calculated.[15]

Theoretical & Computational Approaches

Given the experimental challenges, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level ab initio methods can predict enthalpies of formation with increasing accuracy.[17][18] Methods like Density Functional Theory (DFT) and composite methods (e.g., G4, CBS-QB3) can be used to calculate the gas-phase enthalpy of formation.[19][20] These calculations involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Experimental Protocols for Property Determination

The following protocols are presented as standardized, self-validating methodologies for determining key properties of Allyl bromodifluoroacetate or similar liquid esters.

Purity Determination by Gas Chromatography (GC)

Causality: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For a relatively volatile ester like ABDA, GC with a Flame Ionization Detector (FID) is the method of choice for determining purity, as FID gives a response proportional to the mass of carbon, allowing for accurate area-percent quantification.[21][22]

Methodology:

-

Instrument & Column: An Agilent Intuvo 9000 GC or similar, equipped with a split/splitless inlet and a Flame Ionization Detector (FID). A mid-polarity capillary column (e.g., Agilent DB-624, 30 m x 0.32 mm, 1.8 µm film) is suitable.

-

Sample Preparation (Self-Validation):

-

Prepare a ~1000 ppm solution of Allyl bromodifluoroacetate in a high-purity solvent (e.g., ethyl acetate).

-

Prepare a solvent blank.

-

Inject the solvent blank first to ensure no system contamination.

-

-

GC Conditions:

-

Inlet: 250 °C, Split ratio 50:1.

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

-

Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min). This program ensures separation of volatile impurities and elution of the main peak.

-

Detector (FID): 280 °C, Hydrogen flow ~30 mL/min, Air flow ~400 mL/min, Makeup (N₂) ~25 mL/min.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate purity using the area percent method: Percent Purity = (Area of ABDA Peak / Total Area of All Peaks) x 100%[23]

-

-

System Suitability: The protocol is validated if the solvent blank shows no interfering peaks and the main analyte peak is sharp and symmetrical.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Causality: Bomb calorimetry is a constant-volume process used to measure the heat released during combustion.[24] The heat evolved (qᵥ) is absorbed by the calorimeter assembly (the "bomb" and surrounding water), causing a measurable temperature rise (ΔT).[25] By first calibrating the calorimeter with a substance of known heat of combustion (like benzoic acid), its heat capacity (Cᵥ) can be determined. This Cᵥ is then used to find the heat of combustion of the unknown sample.[26]

Methodology:

-

Calibration (Self-Validation):

-

Accurately weigh (~0.5 g) a pellet of benzoic acid (standard with known ΔHᵟc).[24]

-

Place the pellet in the crucible inside the bomb. Attach a weighed (~10 cm) fuse wire so it touches the pellet.

-

Add 1 mL of deionized water to the bomb to saturate the atmosphere, ensuring any acids formed are in their standard aqueous state.

-

Seal the bomb and pressurize with pure oxygen to ~30 atm. Caution: Follow manufacturer safety protocols strictly. [25][26]

-

Submerge the bomb in a known, precise volume of water (e.g., 2000 mL) in the calorimeter bucket.

-

Allow the system to equilibrate and record the initial temperature (Tᵢ) for several minutes.

-

Ignite the sample. Record the temperature every 30 seconds until a maximum (Tբ) is reached and the temperature begins to fall.

-

Release the pressure, open the bomb, and weigh any unburnt fuse wire.

-

Calculate the heat capacity (Cᵥ) of the calorimeter using the known energy of combustion of benzoic acid and the fuse wire, corrected for the measured ΔT.

-

-

Sample Measurement:

-

Repeat the entire procedure from Step 1 using a known mass (~0.3-0.5 g) of Allyl bromodifluoroacetate. Caution: Use a smaller sample size for unknown compounds. [27]

-

-

Calculations:

-

Calculate the total heat released (qᵥ) by the sample combustion: qᵥ = Cᵥ x ΔT.

-

Correct for the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

-

Calculate the molar enthalpy of combustion (ΔHᵟc) for ABDA.

-

Use the calculated ΔHᵟc and Hess's Law (as described in Section 3.1) to determine the standard enthalpy of formation (ΔHᵟf).[15]

-

Safety and Handling

Allyl bromodifluoroacetate and its analogs are hazardous chemicals that require careful handling.[28] The primary hazards are associated with their reactivity and potential combustion products.

-

Handling: Use only in a well-ventilated chemical fume hood.[28] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[29][30] Ground all equipment to prevent static discharge.[28]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[31] Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon), as the compound may be moisture-sensitive.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[28]

-

Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[28]

Conclusion

Allyl bromodifluoroacetate is a reagent of growing importance, yet a comprehensive, publicly available dataset of its physical and thermodynamic properties remains to be established. This guide has provided a framework for understanding and predicting these critical parameters by leveraging data from close chemical analogs and outlining authoritative experimental and computational methodologies. The protocols for GC analysis and bomb calorimetry offer robust, self-validating systems for researchers to generate high-quality data. A firm grasp of these properties is not merely academic; it is essential for ensuring the safe, efficient, and scalable application of this valuable synthetic building block in the fields of drug discovery and materials science.

References

-

Merenkov, A., et al. (2021). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data. Available at: [Link]

-

Science Skool. Hess Law. Available at: [Link]

-

Clark, J. (2023). Hess's Law and enthalpy change calculations. Chemguide. Available at: [Link]

-

eCampusOntario Pressbooks. 3.6 – Hess' Law – General Chemistry for Gee-Gees. Available at: [Link]

-

ChemTeam. (n.d.). Hess' Law - using standard enthalpies of formation. Available at: [Link]

-

Horiba, M., et al. (1981). Gas Chromatographic Determination of the Optical Purity of Allethrolone on a Chiral Stationary Phase. Agricultural and Biological Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Worked example: Using Hess's law to calculate enthalpy of reaction. Available at: [Link]

-

University of Michigan. (n.d.). Expt. 2: Bomb Calorimetry. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of allylic alcohols with ethyl bromodifluoroacetate. Available at: [Link]

-

University of California, Davis. (n.d.). Bomb Calorimetry. Available at: [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). Fluorine Atom Enthalpy of Formation. Available at: [Link]

-

University of Texas at Austin. (n.d.). Bomb Calorimetry - Heat of Combustion. Available at: [Link]

-

Allais, F., et al. (2021). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. Molecules. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Heat of Combustion: Bomb Calorimeter. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Bromodifluoroacetate: A Versatile Intermediate for Advanced Organic Synthesis. Available at: [Link]

-

Purdue University. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Available at: [Link]

-

ResearchGate. (2018). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. Available at: [Link]

-

da Silva, L., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Changzhou Jiayuan Chemical Co., Ltd. (n.d.). Ethyl Bromodifluoroacetate. Available at: [Link]

-

ResearchGate. (2018). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Calculate Percent Purity From Gas Chromatography?. YouTube. Available at: [Link]

-

ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Available at: [Link]

-

Agilent Technologies. (2016). Chemical Purity Analysis. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69585, Ethyl bromodifluoroacetate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl bromodifluoroacetate. NIST Chemistry WebBook. Available at: [Link]

-

LibreTexts Chemistry. (2021). Physical Properties of Esters. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Available at: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

California State University, Bakersfield (CSUB). (n.d.). Lab 12: Synthesis of an Ester. Available at: [Link]

-

LibreTexts Chemistry. (2022). Properties of Esters. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Ethyl bromodifluoroacetate. Available at: [Link]

-

ResearchGate. (2016). On the physical properties of halogenated hydrocarbons. Available at: [Link]

Sources

- 1. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical Properties of Esters [saylordotorg.github.io]

- 7. 667-27-6 | CAS DataBase [m.chemicalbook.com]

- 8. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 9. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 11. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 12. Science Skool - Hess Law [scienceskool.co.uk]

- 13. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 16. Khan Academy [khanacademy.org]

- 17. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. web.williams.edu [web.williams.edu]

- 25. homepages.gac.edu [homepages.gac.edu]

- 26. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 27. pages.jh.edu [pages.jh.edu]

- 28. fishersci.com [fishersci.com]

- 29. synquestlabs.com [synquestlabs.com]

- 30. SODIUM BROMODIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]

- 31. synquestlabs.com [synquestlabs.com]

The Bifunctional Reactivity of Allyl Bromodifluoroacetate: A Technical Guide for Advanced Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance biological activity and material performance. Allyl bromodifluoroacetate has emerged as a versatile and powerful building block in this endeavor. This technical guide provides an in-depth exploration of the reactivity of allyl bromodifluoroacetate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the nuanced reactivity of its two key functional moieties: the bromodifluoroacetyl group, a precursor to the valuable difluoromethylidene unit, and the allyl group, a versatile handle for a myriad of transformations. This guide will move beyond a simple recitation of protocols to explain the underlying mechanistic principles, empowering the reader to rationally design and execute novel synthetic strategies.

Introduction: The Strategic Advantage of Allyl Bromodifluoroacetate

Allyl bromodifluoroacetate is a bifunctional reagent that offers a unique combination of reactive sites, making it a highly valuable tool for the synthesis of complex fluorinated molecules. The presence of the bromodifluoroacetate moiety allows for the introduction of the synthetically important CF2 group, a bioisostere for hydroxyl and thiol groups that can enhance metabolic stability and binding affinity.[1] Concurrently, the allyl ester functionality serves as a versatile handle for a wide range of transformations, including palladium-catalyzed allylic substitutions and cycloaddition reactions. This dual reactivity allows for sequential or tandem reactions, providing a streamlined approach to the synthesis of densely functionalized fluorinated compounds.

The incorporation of difluorinated moieties is a well-established strategy in medicinal chemistry to modulate the electronic properties and bioavailability of drug candidates.[2] Allyl bromodifluoroacetate provides a direct and efficient means to install these groups, making it a reagent of significant interest for pharmaceutical research and development.[2]

Synthesis of Allyl Bromodifluoroacetate

The preparation of allyl bromodifluoroacetate is typically achieved through the esterification of bromodifluoroacetic acid with allyl alcohol. Various standard esterification protocols can be employed, such as Fischer esterification using a strong acid catalyst, or milder methods involving coupling reagents like dicyclohexylcarbodiimide (DCC). Alternatively, the reaction of bromodifluoroacetyl chloride with allyl alcohol in the presence of a non-nucleophilic base provides a high-yielding route to the desired product. Careful purification by distillation under reduced pressure is necessary to obtain the reagent in high purity, as impurities can interfere with subsequent reactions.

The Core Reactivity of the Bromodifluoroacetate Moiety

The primary reactivity of the bromodifluoroacetate group centers around the carbon-bromine bond, which can be cleaved to generate a difluoroenolate or a difluoroalkyl radical. This dual nature underpins its utility in a variety of carbon-carbon bond-forming reactions.

Reformatsky and Reformatsky-Type Reactions: Formation of β-Hydroxy-α,α-difluoroesters

The classical Reformatsky reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, which then adds to a carbonyl compound.[3] In the case of allyl bromodifluoroacetate, treatment with activated zinc dust generates a zinc enolate, which readily reacts with aldehydes and ketones to furnish β-hydroxy-α,α-difluoroesters.[3] These products are valuable precursors for a range of fluorinated compounds.

The reaction is typically carried out in an aprotic solvent such as THF or diethyl ether. The reactivity of the zinc can be enhanced by various activation methods, including treatment with iodine, 1,2-dibromoethane, or trimethylsilyl chloride. The less-reactive nature of the zinc enolate compared to Grignard reagents or organolithiums prevents side reactions such as self-condensation of the ester.[3]

Diagram: Generalized Mechanism of the Reformatsky Reaction

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol: Zinc-Mediated Reformatsky Reaction

-

To a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 equiv).

-

Add anhydrous THF and a crystal of iodine to activate the zinc.

-

A solution of allyl bromodifluoroacetate (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in anhydrous THF is added dropwise to the zinc suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

Table: Representative Examples of Reformatsky Reactions with Bromodifluoroacetates

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Allyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 85 | [3] |

| 2 | Cyclohexanone | Allyl 1-(1-hydroxycyclohexyl)-2,2-difluoroacetate | 78 | [3] |

| 3 | Acetophenone | Allyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | 82 | [3] |

Rhodium-catalyzed Reformatsky-type reactions have also been developed, offering milder reaction conditions and improved yields in some cases.[4][5] The use of diethylzinc in the presence of a rhodium catalyst can promote the formation of the zinc enolate.[4]

Radical Reactions: Access to Difluoroalkylated Compounds

The carbon-bromine bond of allyl bromodifluoroacetate can undergo homolytic cleavage to generate a difluoroacetyl radical. This radical species can then participate in a variety of addition reactions with unsaturated compounds, such as alkenes and alkynes. These reactions are often initiated by radical initiators, photoredox catalysis, or transition metals.[6][7]

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.[8] In a typical setup, a photocatalyst, upon irradiation with visible light, can induce the single-electron reduction of allyl bromodifluoroacetate to generate the corresponding radical. This radical can then add to an alkene or alkyne, followed by a subsequent reaction to terminate the radical chain.

Diagram: General Scheme for Photoredox-Catalyzed Radical Addition

Caption: Photoredox-Catalyzed Radical Addition.

Copper-catalyzed radical additions are also a prevalent method for the difluoroalkylation of unsaturated systems.[9] In these reactions, a copper(I) species can initiate the formation of the difluoroacetyl radical, which then undergoes addition to the substrate.

The Versatile Reactivity of the Allyl Group

The allyl group in allyl bromodifluoroacetate is not merely a passive spectator; it is a key player that unlocks a diverse range of synthetic possibilities. Its ability to participate in transition metal-catalyzed reactions, particularly those involving palladium, sets it apart from simple alkyl esters.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[10] In this reaction, a palladium(0) catalyst reacts with an allylic substrate to form a π-allylpalladium intermediate, which can then be attacked by a nucleophile.[10] The allyl ester of bromodifluoroacetate is an excellent substrate for this transformation, allowing for the introduction of a wide variety of nucleophiles at the allylic position.

This reaction proceeds with high chemo- and regioselectivity, and the stereochemistry of the product can often be controlled by the choice of ligand on the palladium catalyst. A wide range of nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, phenols, and alcohols, can be employed.

Diagram: Catalytic Cycle of the Tsuji-Trost Reaction

Caption: Catalytic Cycle of the Tsuji-Trost Reaction.

Experimental Protocol: Palladium-Catalyzed Allylic Amination

-

To a solution of allyl bromodifluoroacetate (1.0 equiv) in an appropriate solvent (e.g., THF, DCM), add the amine nucleophile (1.2 equiv).

-

Add a palladium(0) catalyst, such as Pd(PPh3)4 (2-5 mol%), and a suitable ligand if necessary.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired allylic amine.

Tandem and Cascade Reactions: Harnessing Bifunctional Reactivity

The true synthetic power of allyl bromodifluoroacetate lies in the ability to orchestrate tandem or cascade reactions that engage both the bromodifluoroacetate and the allyl functionalities. This approach allows for the rapid construction of molecular complexity from a single, readily available starting material.

For instance, a one-pot procedure could involve an initial Reformatsky reaction to introduce a β-hydroxy-α,α-difluoroester moiety, followed by a subsequent palladium-catalyzed allylic substitution on the same molecule. This strategy would enable the efficient synthesis of highly functionalized, fluorinated compounds that would otherwise require lengthy, multi-step sequences.

Applications in Drug Discovery and Development

The difluoromethyl group is a highly sought-after motif in medicinal chemistry due to its ability to act as a bioisostere of a hydroxyl or thiol group, while also increasing lipophilicity and metabolic stability.[1] Allyl bromodifluoroacetate serves as a key reagent for the introduction of this important functional group.

The ability to perform late-stage functionalization of complex molecules is a significant advantage in drug discovery. The diverse reactivity of allyl bromodifluoroacetate allows for its incorporation into a variety of molecular scaffolds, providing access to novel chemical space and enabling the rapid generation of compound libraries for biological screening.

Conclusion: A Versatile Tool for Modern Synthesis